Dimethyl 1-vinyl-1H-pyrazole-3,5-dicarboxylate
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Overview
Description
Dimethyl 1-vinyl-1H-pyrazole-3,5-dicarboxylate is an organic compound with the molecular formula C9H10N2O4. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-vinyl-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of 1-vinyl-1H-pyrazole-3,5-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1-vinyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Saturated pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Dimethyl 1-vinyl-1H-pyrazole-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 1-vinyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The vinyl group allows for various chemical modifications, enabling the compound to bind to different enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its biological activity.
Comparison with Similar Compounds
Dimethyl 1H-pyrazole-3,5-dicarboxylate: Lacks the vinyl group, leading to different reactivity and applications.
3,5-Dimethyl-1H-pyrazole: A simpler derivative with distinct chemical properties.
1-Cyanoacetyl-3,5-dimethylpyrazole: Known for its cyanoacetyl group, which imparts unique reactivity.
Uniqueness: Dimethyl 1-vinyl-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of the vinyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
dimethyl 1-ethenylpyrazole-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-4-11-7(9(13)15-3)5-6(10-11)8(12)14-2/h4-5H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWHRYFCALJSRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1C=C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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